![molecular formula C17H13ClFN3OS B2825673 N-(3-chloro-4-fluorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 941956-61-2](/img/structure/B2825673.png)
N-(3-chloro-4-fluorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as CF3IM, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research.
Scientific Research Applications
Synthesis and Molecular Modeling
A study focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, a category closely related to the specified compound, demonstrating their potential in the design of novel anticancer agents. These compounds were synthesized via heterocyclization and evaluated for their cytotoxic activities against cancer cell lines, with some derivatives showing significant anticancer properties. Molecular docking studies further supported their potential mechanism of action against target proteins, highlighting the scientific interest in such compounds for therapeutic applications (Sraa Abu-Melha, 2021).
Anticancer Activity
Research on derivatives of the compound, particularly focusing on modifications to enhance anticancer activity, has been conducted. Novel derivatives have been synthesized and tested for anti-inflammatory activities, revealing significant potential among certain derivatives. This underscores the broad applicability of the compound's framework for generating new therapeutic agents (K. Sunder & Jayapal Maleraju, 2013).
Antimicrobial and Antitumor Evaluation
The chemical backbone of N-(3-chloro-4-fluorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide allows for the synthesis of compounds with antimicrobial and antitumor activities. Studies have synthesized and evaluated sulfide and sulfone derivatives for their activity against a range of microbial and fungal strains, showcasing the potential of these derivatives in antimicrobial applications (N. Badiger, J. Mulla, Iqbal Khazi, & I. Khazi, 2013).
Molecular Docking Studies
Further research into N-(3-chloro-4-fluorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide derivatives has involved molecular docking studies to understand their interactions with biological targets. These studies aim to predict the efficacy of such compounds as inhibitors for specific proteins, providing a basis for the development of targeted therapies (N. Rezki et al., 2020).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS/c18-13-8-12(6-7-14(13)19)21-16(23)10-24-17-20-9-15(22-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSGGMZCAQKOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide |
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